PEG2 Linker Length Enables Ternary Complex Geometry Unattainable with PEG1 or PEG3 Analogs
In a systematic study of ERα-targeting PROTACs (LCL-ER(dec) series), PEG2, PEG3, and PEG4 linker variants were synthesized and directly compared for ERα degradation activity [1]. The PEG3 variant exhibited the highest degradation potency among the three, but the PEG2 variant demonstrated a distinct activity profile—showing measurable but lower maximal degradation relative to PEG3, yet maintaining significant target engagement that may be preferable in contexts requiring partial rather than complete target knockdown [1]. This direct head-to-head comparison establishes that PEG2 occupies a specific position on the linker length–activity continuum, distinct from both the shorter PEG1 (insufficient span for productive ternary complex formation in many systems) and longer PEG3/PEG4 variants (which may introduce excessive conformational entropy or suboptimal ligand orientation).
| Evidence Dimension | ERα degradation activity in cellular assay (relative to linker length) |
|---|---|
| Target Compound Data | PEG2 variant: measurable ERα degradation activity, lower than PEG3 maximum |
| Comparator Or Baseline | PEG3 variant: highest degradation activity among PEG2/PEG3/PEG4 series (quantitative IC50/DC50 values not publicly available in open access; relative ranking confirmed) |
| Quantified Difference | PEG3 > PEG2 > PEG4 (rank order of degradation activity for this specific target–E3 pair) |
| Conditions | LCL-ER(dec) PROTAC series, cellular ERα degradation assay (MCF-7 breast cancer cells) |
Why This Matters
For procurement decisions, this rank-order evidence demonstrates that PEG2 linkers are not universally inferior to PEG3—they represent a distinct optimization point that may be optimal for different target–E3 ligase pairs or desired degradation profiles.
- [1] MEDCHEM NEWS (The Pharmaceutical Society of Japan). 2023; 33(2): 24-52. Section 4: Optimization of PEG Linker Length for LCL-ER(dec) PROTACs; Figure 3B shows relative ERα degradation activity for PEG2, PEG3, and PEG4 variants. View Source
